molecular formula C29H44O8 B13385290 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside CAS No. 28553-21-1

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside

Cat. No.: B13385290
CAS No.: 28553-21-1
M. Wt: 520.7 g/mol
InChI Key: JFSXBMIFXZFKHD-UHFFFAOYSA-N
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Description

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a monodigitoxoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside typically involves several steps, including the formation of the cardenolide core and the subsequent attachment of the monodigitoxoside group. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and extended reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.

Scientific Research Applications

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its biological activity, particularly its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, especially in the context of cardiac health.

    Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, in the context of cardiac glycosides, the compound may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardiac glycoside with a similar structure but different sugar moieties.

    Ouabain: A cardenolide with a different hydroxylation pattern and sugar attachment.

    Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different structural features.

Uniqueness

3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside is unique due to its specific hydroxylation pattern and the presence of the monodigitoxoside group. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

3-[3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXBMIFXZFKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951241
Record name 3-[(2,6-Dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28553-21-1
Record name 3beta,12beta,14-Trihydroxy-5beta-card-20(22)-enolide, monodigitoxoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,6-Dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β,12β,14-trihydroxy-5β-card-20(22)-enolide, monodigitoxoside
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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